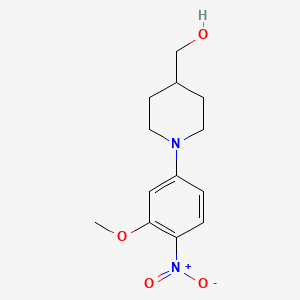

(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanol

Descripción general

Descripción

(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanol: is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound features a piperidine ring substituted with a methoxy-nitrophenyl group and a hydroxymethyl group. It is primarily used in research settings and has various applications in chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanol typically involves the reaction of 3-methoxy-4-nitrobenzaldehyde with piperidine under specific conditions. The reaction proceeds through a series of steps including condensation, reduction, and cyclization . The detailed reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves bulk synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as with a or are typically used.

Substitution: Reagents like sodium hydride or lithium aluminum hydride can facilitate substitution reactions.

Major Products

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Produces amino derivatives.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound (1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanol, also known by its CAS number 761440-57-7, is a chemical compound with potential applications in scientific research . This article aims to provide a detailed overview of its applications, drawing from available research findings.

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of 266.29 . The compound contains a piperidine ring substituted with a 3-methoxy-4-nitrophenyl group at the nitrogen atom and a methanol group at the 4-position of the piperidine ring .

Serine Hydrolase Inhibition

Piperidine carbamates, including derivatives related to this compound, have shown activity as inhibitors of serine hydrolases . Specifically, they can elevate brain endocannabinoid levels and produce CB1-dependent behavioral effects in mice . These compounds can be tuned for Monoacylglycerol lipase (MAGL)-selective or dual MAGL- Fatty acid amide hydrolase (FAAH) inhibition .

Modifications to the piperidine ring can abolish inhibitory activity, suggesting a strict requirement for a six-member ring to maintain potency . The presence of a methoxy group on the distal aryl rings can confer additional potency and selectivity for MAGL . In some instances, incorporating two oxygen substituents, such as a 3,4-dimethoxybenzene or 3,4-methylenedioxybenzene, can lead to excellent selectivity for MAGL without inhibiting other serine hydrolases in mouse brain membranes .

Dual FAAH-MAGL Inhibition

Mecanismo De Acción

The mechanism of action of (1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

(1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)methanol: Similar structure but with a different position of the hydroxymethyl group.

(1-(3-Methoxy-4-nitrophenyl)piperidin-2-yl)methanol: Another positional isomer with distinct chemical properties

Uniqueness

(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it valuable for targeted research and applications .

Actividad Biológica

(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxy and a nitrophenyl group, contributing to its distinct chemical reactivity and biological activity. Its structural formula can be represented as follows:

This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can further modify its biological properties .

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Research indicates that it can bind to serotonin receptors, influencing neurotransmitter activity and potentially offering therapeutic benefits in neurological disorders .

Antioxidant Properties

Studies have shown that this compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Anticancer Activity

Recent research has evaluated the compound's anticancer potential. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound induced apoptosis and enhanced caspase-3 activity at specific concentrations, suggesting its role as a potential anticancer agent .

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. Docking studies indicate favorable binding affinities with 5-HT1A receptors, which are implicated in anxiety and depression .

Study 1: Anticancer Evaluation

In a study assessing the effects of this compound on breast cancer cells, researchers found that treatment with the compound led to significant reductions in cell viability at concentrations above 10 μM. The study reported an IC50 value of approximately 15 μM, indicating effective cytotoxicity against cancer cells .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 15 | Induces apoptosis via caspase activation |

Study 2: Neuropharmacological Assessment

A docking study explored the binding affinity of the compound to serotonin receptors. It was found to exhibit a Ki value of 2.30 μM for 5-HT1A receptors, suggesting its potential use in developing antidepressant therapies .

| Receptor Type | Ki (μM) | Effect |

|---|---|---|

| 5-HT1A | 2.30 | Modulates serotonin activity |

Propiedades

IUPAC Name |

[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-19-13-8-11(2-3-12(13)15(17)18)14-6-4-10(9-16)5-7-14/h2-3,8,10,16H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOUEXISFKGKEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)CO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.